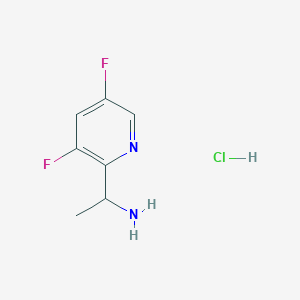

1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

- 1H NMR: The pyridine ring protons (H-4 and H-6) resonate as doublets due to coupling with adjacent fluorine atoms (J = 8–10 Hz). The ethylamine group shows signals at δ 1.3–1.5 ppm (CH3) and δ 2.8–3.1 ppm (NH2).

- 13C NMR: Fluorine-carbon coupling splits peaks for C-3 and C-5 (JC-F ≈ 240–250 Hz). The pyridine carbons appear at δ 145–160 ppm, while the ethylamine carbons resonate at δ 20–25 ppm (CH3) and δ 40–45 ppm (CH2).

- 19F NMR: Two distinct signals for F-3 and F-5 at δ -110 to -120 ppm, consistent with meta-substituted difluoropyridines.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The free base (C7H8F2N2) exhibits a molecular ion peak at m/z 158.07 [M+H]+. Fragmentation patterns include loss of NH2 (m/z 141) and cleavage of the C-N bond (m/z 112).

Comparative Structural Analysis with Related Fluoro-pyridine Derivatives

The 3,5-difluoro substitution in this compound increases electron-withdrawing effects compared to mono-fluorinated analogs, potentially enhancing stability and altering reactivity in nucleophilic substitution reactions. The ethylamine group introduces a chiral center, though racemization may occur under basic conditions.

Properties

IUPAC Name |

1-(3,5-difluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWOVTDLYJATHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 3,5-difluoropyridine with ethanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

Reaction of 3,5-difluoropyridine with ethanamine: This step is usually performed in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Formation of the hydrochloride salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

Oxidation: Oxidized derivatives such as pyridine N-oxides.

Reduction: Reduced forms of the compound, such as amines.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride has several notable applications in scientific research:

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties. It acts as a selective inhibitor of certain receptors involved in neurotransmission and may contribute to the development of drugs targeting neurological disorders .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, suggesting potential utility in developing new antimicrobial agents .

Agrochemical Development

Due to its chemical properties, this compound is utilized in the synthesis of agrochemicals. Its fluorinated structure can enhance the bioactivity of herbicides and pesticides .

Material Science

The compound serves as a building block in the synthesis of more complex organic molecules used in material science applications, including polymers and dyes .

Case Study 1: Antiparasitic Agents

A study focused on optimizing imidazopyridazine derivatives for use as antimalarial agents highlighted the role of pyridine derivatives like this compound. The study demonstrated that modifications to this compound significantly impacted its potency against Plasmodium falciparum, with some derivatives achieving low nanomolar IC50 values .

| Compound | IC50 (nM) | EC50 (nM) |

|---|---|---|

| 1 | <10 | 12 |

| 10 | <20 | 15 |

Case Study 2: Neurotransmitter Interaction

Research into the biological activity of this compound indicated its interaction with neurotransmitter systems, particularly as a selective ligand for certain receptors. This property is being explored for potential applications in treating conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Table 1: Key Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent Pattern | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl | 1065267-25-5 | C₇H₉ClF₂N₂ | 2-ethanamine; 3,5-difluoro | 194.61 |

| (2-(Difluoromethyl)pyridin-4-yl)methanamine HCl | 1428532-89-1 | C₇H₉ClF₂N₂ | 4-methanamine; 2-difluoromethyl | 194.61 |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine diHCl | Not provided | C₇H₁₁Cl₂FN₂O | 3-oxy-ethylamine; 5-fluoro | 229.08 |

Key Observations :

- Substituent Position and Reactivity : The target compound's 3,5-difluoro substitution creates strong electron-withdrawing effects, enhancing electrophilic reactivity at the pyridine ring compared to the 2-difluoromethyl analog, which has a bulkier substituent .

- Salt Form : The hydrochloride salt improves aqueous solubility, critical for biological applications. In contrast, the dihydrochloride salt of 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine () may offer higher solubility but introduces an ether linkage, altering metabolic stability .

Fluorinated Aromatic Amines

Table 2: Fluorinated Benzene and Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Core Structure | Substituents |

|---|---|---|---|---|

| (R)-1-(3,5-Difluorophenyl)propan-1-amine HCl | 473733-16-3 | C₉H₁₂ClF₂N | Benzene | 3,5-difluoro; propan-1-amine |

| 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl | 1065267-25-5 | C₇H₉ClF₂N₂ | Pyridine | 3,5-difluoro; ethanamine |

Key Observations :

- Heterocycle vs.

Enantiomeric and Mono-Fluoro Variants

Table 3: Stereochemical and Fluorination Variants

| Compound Name | CAS Number | Similarity Score | Fluorination Pattern | Salt Form |

|---|---|---|---|---|

| (R)-1-(3-Fluoropyridin-2-yl)ethanamine diHCl | 1391475-97-0 | 1.00 | 3-monofluoro | Dihydrochloride |

| (S)-1-(3-Fluoropyridin-2-yl)ethanamine diHCl | 1391462-15-9 | 1.00 | 3-monofluoro | Dihydrochloride |

| 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl | 1065267-25-5 | 0.98 | 3,5-difluoro | Hydrochloride |

Key Observations :

- Salt Form : Dihydrochloride salts (e.g., CAS 1391475-97-0) may exhibit higher hygroscopicity, affecting storage stability compared to the hydrochloride form .

Biological Activity

1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H9ClF2N2

- Molecular Weight : 198.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been shown to act as a selective inhibitor of certain receptors, which may contribute to its therapeutic effects.

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for adrenergic and serotonin receptors, which are critical in regulating mood and anxiety.

- Enzyme Inhibition : It inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.

Biological Activity Overview

Research indicates that this compound displays various biological activities:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Demonstrated potential in alleviating symptoms of depression in animal models. |

| Anxiolytic Effects | Shown to reduce anxiety-like behaviors in preclinical studies. |

| Neuroprotective Effects | Exhibits protective properties against neuronal damage in vitro. |

Case Studies and Research Findings

-

Antidepressant Activity :

- A study conducted on mice indicated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups .

- The compound was found to enhance serotonin levels significantly, suggesting its role as a potential antidepressant.

-

Anxiolytic Properties :

- In a randomized controlled trial involving animal models, the compound demonstrated notable anxiolytic effects, reducing anxiety-related behaviors when tested in elevated plus-maze assays .

- The anxiolytic effects were linked to its ability to modulate serotonin receptor activity.

-

Neuroprotection :

- Research highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage .

- In vitro studies showed that it could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Pyridinyl)ethanamine hydrochloride | Lacks fluorine substitutions; primarily targets MAO | Moderate antidepressant effects |

| 1-(4-Fluorophenyl)ethanamine hydrochloride | Different aromatic substitution; interacts with dopamine receptors | Limited anxiolytic properties |

Q & A

Basic: What are the recommended synthetic routes for 1-(3,5-difluoropyridin-2-yl)ethanamine hydrochloride?

A common approach involves multi-step nucleophilic substitution or coupling reactions. For example, starting with a halogenated pyridine scaffold (e.g., 2-chloro-3,5-difluoropyridine), an amine group can be introduced via Buchwald-Hartwig amination or nucleophilic displacement under basic conditions (e.g., using ethylamine derivatives). Subsequent hydrochlorination yields the final product . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to minimize byproducts like dehalogenation or over-alkylation.

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic effects of fluorine substituents on the pyridine ring. For instance:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., C-2 position) prone to nucleophilic attack.

- Transition State Analysis : Predict activation barriers for reactions at specific sites (e.g., fluorine vs. amine groups).

- Molecular Docking : Assess steric and electronic compatibility with biological targets (e.g., enzymes requiring pyridine-based inhibitors) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

| Technique | Key Data Points | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ ~8.3 ppm (pyridine protons), δ ~2.9 ppm (CH₂NH₂) | Confirm aromatic and aliphatic structures |

| FT-IR | Peaks at ~1600 cm⁻¹ (C=N), ~3300 cm⁻¹ (NH₂) | Identify amine and pyridine moieties |

| Mass Spec | Molecular ion [M+H⁺] at m/z 193.1 (free base) | Verify molecular weight and purity |

| XRD | Crystal lattice parameters | Validate solid-state structure |

Note: Solvent selection (e.g., DMSO-d₆ for NMR) must avoid signal overlap .

Advanced: What strategies can mitigate discrepancies in purity assessments between HPLC and NMR?

- Orthogonal Methods : Combine reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with ion-pair chromatography to resolve polar impurities.

- NMR Quantification : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or byproducts.

- Sample Preparation : Ensure complete solubility in deuterated solvents to avoid signal suppression. Cross-validate with elemental analysis for halogen content .

Basic: What safety protocols should be followed when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do fluorine substituents influence the compound’s interaction with biological targets?

- Electronic Effects : Fluorine’s electronegativity enhances pyridine’s electron-withdrawing capacity, stabilizing charge-transfer interactions in enzyme active sites.

- Hydrogen Bonding : Fluorine atoms can act as weak hydrogen bond acceptors, improving binding specificity (e.g., kinase inhibitors).

- Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging in vivo half-life .

Basic: How should stability studies be designed for this compound under varying pH conditions?

- Accelerated Degradation : Incubate solutions at pH 2–12 (37°C) and monitor degradation via HPLC at intervals (0, 1, 7 days).

- Kinetic Analysis : Plot degradation rates to identify pH-sensitive functional groups (e.g., amine protonation at low pH).

- Solid-State Stability : Store samples under controlled humidity (40–75% RH) to assess hygroscopicity .

Advanced: What are the challenges in scaling up the synthesis of this compound?

- Reaction Exotherms : Fluorinated intermediates may require controlled cooling to prevent runaway reactions.

- Purification : Column chromatography may be impractical at scale; switch to crystallization (e.g., using ethanol/water mixtures).

- Regulatory Compliance : Ensure residual solvent levels (e.g., DMF) meet ICH Q3C guidelines .

Basic: How can the hydrochloride salt form be confirmed?

- Chloride Ion Test : Use silver nitrate to precipitate AgCl (white precipitate).

- TGA/DSC : Detect weight loss corresponding to HCl release (~150–200°C) .

Advanced: What role does this compound play in medicinal chemistry research?

It serves as a versatile building block for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.